2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine is a chemical compound characterized by its unique structure, which consists of a cyclopropane ring bonded to a pyrazole moiety. The molecular formula for this compound is C7H11N3, and it has a molecular weight of approximately 135.18 g/mol . The compound features a nitrogen-containing heterocycle (pyrazole) that is known for its diverse biological activities and potential applications in medicinal chemistry.
These reactions are facilitated by standard organic chemistry techniques, including the use of solvents like dichloromethane and reagents such as acyl chlorides or oxidizing agents .
The biological activity of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine is primarily linked to its interactions with various biological targets. Compounds containing pyrazole rings are known for their potential anti-inflammatory, analgesic, and anticancer properties. Studies suggest that derivatives of pyrazole can inhibit specific enzymes or receptors involved in disease processes, making them valuable in drug development .
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine typically involves the following methods:
These methods allow for the efficient production of the compound while maintaining structural integrity and yield .
2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine has several applications:
Interaction studies involving 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine focus on its binding affinity to various biological targets, such as enzymes and receptors. These studies often employ techniques like:
Such studies are crucial for understanding the therapeutic potential of this compound and guiding further drug development efforts .
Several compounds share structural similarities with 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine. Notable examples include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(1-methyl-1H-pyrazol-4-yl)cyclopropanamine | C7H12N3 | Contains a cyclopropane ring with different substituents |
2-(1-isopropyl-1H-pyrazol-4-yl)cyclopropanamine | C9H15N3 | Features an isopropyl group instead of methyl |
N-(3-fluoro-4-(2-(1-methyl-pyrazol))phenyl)-N'-(pyridinyl)cyclopropane-dicarboxamide | C13H15Cl2N3 | Contains additional functional groups that alter its reactivity |
Compared to these compounds, 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine is unique due to its specific combination of a cyclopropane ring and a methyl-substituted pyrazole, which may enhance its biological activity and selectivity against certain targets .